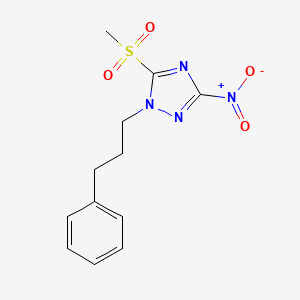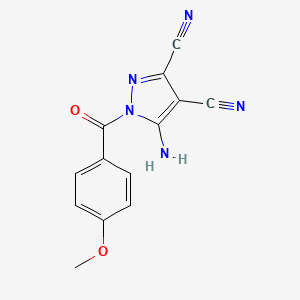
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid is a chemical compound that features a unique combination of a 1,2-oxazole ring and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-amino acids to form the oxazole ring, followed by nitration and carboxylation reactions to introduce the nitrobenzoic acid moiety.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-aminobenzoic acid, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring may also play a role in modulating biological activity by interacting with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid
- 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)formamido]-3-hydroxybutanoic acid
- 5-[[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]furan-2-carboxylic acid
Uniqueness
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid is unique due to the presence of both the 1,2-oxazole ring and the nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
1261901-77-2 |
|---|---|
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H10N2O5/c1-6-11(7(2)19-13-6)10-5-8(14(17)18)3-4-9(10)12(15)16/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
KVULHVDVQIBJCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)


![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)



![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)

![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)



